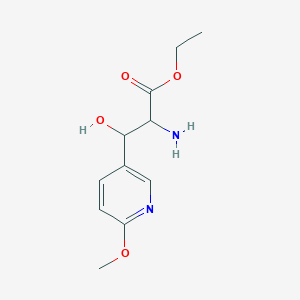
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate is a complex organic compound that features a pyridine ring substituted with a methoxy group, an amino group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group through a methylation reaction. The amino and hydroxy groups are then introduced via nucleophilic substitution and hydroxylation reactions, respectively. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-hydroxy-4-(6-methoxypyridin-3-yl)butanoate
- Methyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate
- Propyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H16N2O3
- Molecular Weight : 224.26 g/mol
- CAS Number : 2059926-78-0
Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:
- Analgesic Effects : This compound has been associated with analgesic properties, potentially acting through modulation of pain pathways in the central nervous system .
- Immunostimulant Activity : Studies have shown that it can enhance immune responses, suggesting a role in immunotherapy .
- Neuroprotective Properties : The presence of the methoxypyridine moiety is thought to contribute to neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal tissues .
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Study 1: Analgesic Activity
A study conducted on rodents demonstrated that administration of this compound significantly reduced pain responses in models of acute and chronic pain. The compound was found to lower the expression of pro-inflammatory cytokines, indicating an anti-inflammatory mechanism contributing to its analgesic effect.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal apoptosis and improved cognitive function. The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Research Findings
Recent studies have expanded on the biological activity of this compound:
- Toxicity Studies : Research indicates low toxicity levels in various cell lines, suggesting a favorable safety profile for potential therapeutic use .
- Synergistic Effects : When combined with other compounds, such as traditional analgesics or anti-inflammatory agents, this compound exhibited enhanced efficacy, warranting further investigation into combination therapies .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good bioavailability and distribution within target tissues, which is crucial for effective therapeutic applications .
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H16N2O4/c1-3-17-11(15)9(12)10(14)7-4-5-8(16-2)13-6-7/h4-6,9-10,14H,3,12H2,1-2H3 |
InChI Key |
DPJSOYYQOQLKPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=C(C=C1)OC)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















